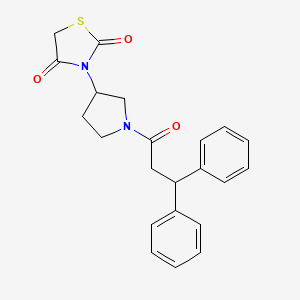

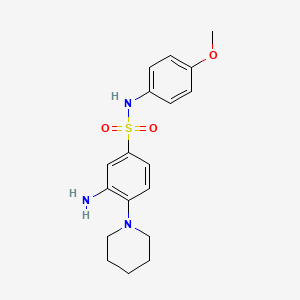

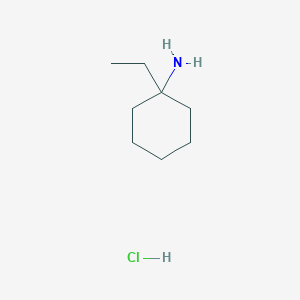

![molecular formula C19H11N3O3S2 B2783862 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide CAS No. 361478-74-2](/img/structure/B2783862.png)

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which are structurally similar to the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple ring structures and functional groups. The benzothiazole and thiazolo moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis

The compound, being an organic molecule, is likely to undergo a variety of chemical reactions. Benzothiazoles, for instance, have been synthesized through various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Activity

Microwave-assisted synthesis techniques have been employed to create novel compounds with significant biological properties, including anticancer activity. For example, Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These compounds exhibited promising results, comparable to the standard drug Adriamycin. Molecular docking studies further helped in predicting the mechanism of action, and ADMET properties were assessed to predict good oral drug-like behavior (Tiwari et al., 2017).

Electrochemical C–H Thiolation

Electrochemical methods have been developed for the synthesis of benzothiazoles and thiazolopyridines, compounds prevalent in pharmaceuticals. The TEMPO-catalyzed electrolytic C–H thiolation provides a metal- and reagent-free method for the synthesis of these compounds, showcasing the versatility of such structures in drug development and organic materials (Qian et al., 2017).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, indicating the importance of methyl functionality and multiple non-covalent interactions in such behaviors. This highlights the potential application of similar compounds in creating materials with specific physical properties, such as gels that can be used in various industrial and pharmaceutical contexts (Yadav & Ballabh, 2020).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. Their recognition properties and photophysical behavior in acetonitrile indicate potential applications in environmental monitoring and safety, detecting harmful substances like cyanide (Wang et al., 2015).

Propriétés

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O3S2/c1-9-20-11-6-7-12-17(16(11)26-9)27-19(21-12)22-18(24)15-8-13(23)10-4-2-3-5-14(10)25-15/h2-8H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGSJOJEENUOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

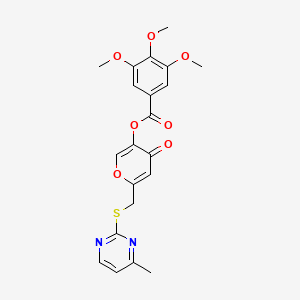

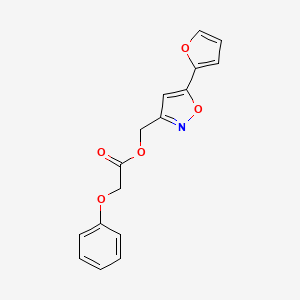

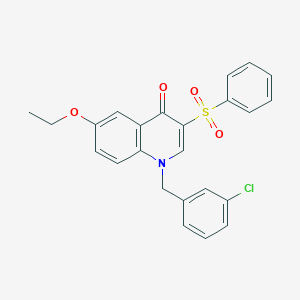

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

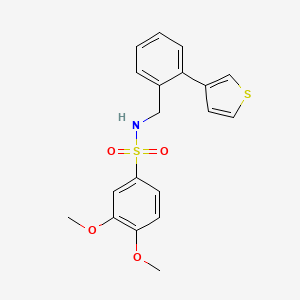

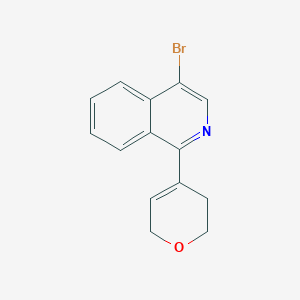

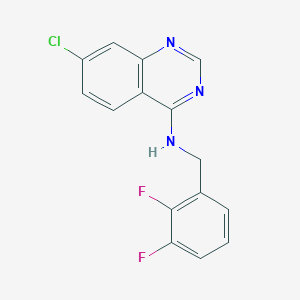

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)

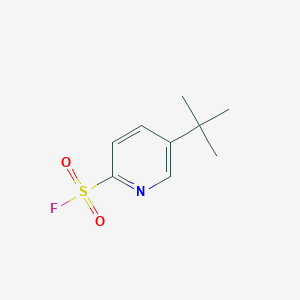

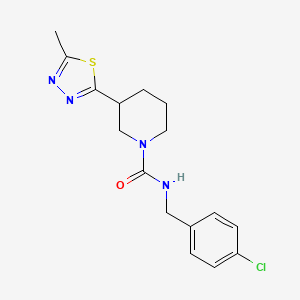

![Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2783800.png)